molecular formula C24H29NO4 B600812 rac (cis/trans) Donepezil N-Oxide CAS No. 120013-84-5

rac (cis/trans) Donepezil N-Oxide

Cat. No. B600812
CAS RN: 120013-84-5
M. Wt: 395.49
InChI Key:
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Description

“rac (cis/trans) Donepezil N-Oxide” is a metabolite of Donepezil . It is an inhibitor of acetylcholinesterase (AChE) . The molecular formula is C24 H29 N O4 and the molecular weight is 395.49 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “rac (cis/trans) Donepezil N-Oxide” include a melting point of 190-192°C . It is slightly soluble in Chloroform and Methanol .

Scientific Research Applications

Alzheimer’s Disease Management

Donepezil N-Oxide is a metabolite of Donepezil, a drug primarily used in the treatment of Alzheimer’s disease (AD). As a selective acetylcholinesterase inhibitor, it enhances cholinergic function by maintaining acetylcholine levels, a neurotransmitter vital for memory and learning . The compound’s ability to cross the blood-brain barrier makes it particularly effective in managing neurodegenerative disorders .

Synthesis and Structural Modification

The success of Donepezil has led to extensive research into its synthesis and structural modifications. Donepezil N-Oxide serves as a key intermediate in the synthesis of various analogs with potential therapeutic applications. Modifications aim to improve potency, reduce toxicity, and increase bioavailability .

Inhibition of β-Amyloid Protein Aggregation

Research indicates that Donepezil N-Oxide analogs can inhibit the aggregation of β-amyloid proteins, which are implicated in the pathogenesis of AD. This inhibition is crucial in preventing the formation of plaques that contribute to neuronal cell death .

Neuroprotective Effects

Donepezil N-Oxide derivatives have been studied for their neuroprotective effects. These compounds may protect neural cells from oxidative stress and apoptosis, which are common pathological features in various neurodegenerative diseases .

Memory Enhancement

In vivo studies suggest that certain Donepezil N-Oxide derivatives can significantly improve memory impairment models in mice. This application is promising for developing treatments that address cognitive decline associated with aging and neurodegenerative conditions .

Acetylcholinesterase Inhibition Assays

Donepezil N-Oxide is used in acetylcholinesterase inhibition assays to evaluate the efficacy of new compounds. These assays are vital for screening potential AD therapeutics and understanding their mechanism of action .

Molecular Docking Studies

Molecular docking studies involving Donepezil N-Oxide help in predicting the interaction between drugs and their target enzymes. This computational approach aids in the rational design of drugs with improved efficacy and specificity .

Physicochemical Parameter Analysis

The compound is also used in the analysis of physicochemical parameters and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This information is essential for predicting the drug-like properties of new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of rac (cis/trans) Donepezil N-Oxide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Donepezil N-Oxide increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

As an AChE inhibitor , rac (cis/trans) Donepezil N-Oxide binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This pathway plays a crucial role in many physiological functions, including muscle contraction, pain perception, learning, and memory . By enhancing cholinergic transmission, rac (cis/trans) Donepezil N-Oxide can potentially improve cognitive function .

Pharmacokinetics

As a metabolite of donepezil, it is likely to share similar pharmacokinetic properties

Result of Action

The molecular and cellular effects of rac (cis/trans) Donepezil N-Oxide’s action primarily involve the enhancement of cholinergic transmission. By inhibiting AChE and increasing acetylcholine levels, this compound can potentially improve cognitive function, particularly in conditions characterized by a decline in cholinergic activity, such as Alzheimer’s disease .

properties

IUPAC Name

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPRYHONRUINMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458179
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120013-84-5, 147427-77-8, 147427-78-9
Record name Donepezil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil N-oxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac (cis/trans) Donepezil N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL N-OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DONEPEZIL N-OXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: The research mentions donepezil metabolites, including donepezil N-oxide. Are these metabolites pharmacologically active, and how do their levels in patients compare to donepezil itself?

A1: Yes, the research indicates that donepezil is metabolized into several compounds, including 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) []. While the activity of 5DD is unknown, both 6DD and DNox exhibit pharmacological activity []. Interestingly, the study observed significant variability in plasma concentrations of donepezil and its metabolites among patients taking a 10mg daily dose. Notably, in some individuals, the plasma levels of the active metabolites, 6DD and DNox, actually surpassed those of the parent drug, donepezil []. This highlights the potential importance of considering metabolite activity when evaluating treatment efficacy.

Q2: The study focuses on developing a new method to measure donepezil and its metabolites. What is the significance of having a sensitive and accurate method for these measurements in a clinical setting?

A2: Developing a reliable and sensitive method for simultaneously measuring donepezil and its metabolites, such as the HPLC method described in the study [], is crucial for several reasons. Firstly, it enables researchers and clinicians to accurately monitor individual patient responses to donepezil therapy. Since plasma concentrations can vary significantly, understanding the actual levels of both the parent drug and its active metabolites can inform dosage adjustments to optimize treatment outcomes. Secondly, this detailed analysis allows for a more comprehensive investigation into the specific contributions of each metabolite to the overall therapeutic effect. This knowledge is vital for refining treatment strategies and potentially developing novel therapies that target specific metabolic pathways for improved efficacy and personalized medicine approaches.

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